molecular formula C28H24N2O5 B11401074 3-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

3-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B11401074
M. Wt: 468.5 g/mol
InChI Key: TWUANASCFJAWIS-UHFFFAOYSA-N
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Description

3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound featuring a benzofuran core structure.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Benzofuran derivatives can be oxidized to form quinones or other oxygenated products.

    Reduction: Reduction reactions can convert benzofuran derivatives to dihydrobenzofurans.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often require catalysts such as palladium or copper .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzofuran derivatives can yield quinones, while reduction can produce dihydrobenzofurans .

Scientific Research Applications

3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its dual benzofuran core structure is particularly noteworthy, as it may enhance its interaction with biological targets and improve its pharmacological profile .

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

3-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C28H24N2O5/c1-3-17-8-13-23-22(14-17)18(16-34-23)15-25(31)30-26-21-6-4-5-7-24(21)35-27(26)28(32)29-19-9-11-20(33-2)12-10-19/h4-14,16H,3,15H2,1-2H3,(H,29,32)(H,30,31)

InChI Key

TWUANASCFJAWIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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